molecular formula C5H12ClNO2 B1470959 (3R,4R)-4-aminooxan-3-ol hydrochloride CAS No. 1523530-38-2

(3R,4R)-4-aminooxan-3-ol hydrochloride

Cat. No.: B1470959
CAS No.: 1523530-38-2
M. Wt: 153.61 g/mol
InChI Key: GZXXMEFWSWRREY-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-aminooxan-3-ol hydrochloride (AOH) is a chiral amino alcohol that has been studied in a variety of scientific and medical contexts. It has been used in a number of different laboratory experiments and has been found to have a wide array of biochemical and physiological effects. This article will provide an overview of AOH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

(3R,4R)-4-aminooxan-3-ol hydrochloride has been used in a variety of scientific research applications, including as a chiral catalyst in asymmetric synthesis, as a starting material for the synthesis of other compounds, and as a reagent for the determination of enantiomeric excess. This compound has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer agents.

Mechanism of Action

(3R,4R)-4-aminooxan-3-ol hydrochloride is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting AChE, this compound can increase the levels of acetylcholine in the body and thus affect a variety of physiological processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to have anticholinesterase activity, which can lead to increased levels of acetylcholine in the body. This can lead to increased alertness and improved cognitive function. This compound has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been found to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(3R,4R)-4-aminooxan-3-ol hydrochloride has a number of advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. In addition, this compound has a wide range of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, this compound is also limited in its applications. It is not very soluble in organic solvents, and it can be difficult to purify. In addition, this compound has a short half-life, meaning that it must be used quickly after synthesis.

Future Directions

(3R,4R)-4-aminooxan-3-ol hydrochloride has a wide range of potential future applications. It could be used in the development of new drugs or therapies for neurological disorders such as Alzheimer's disease. It could also be used in the development of new chiral catalysts for asymmetric synthesis. Additionally, this compound could be used in the development of new antibiotics and anti-cancer agents. Finally, this compound could be used in the development of new materials for a variety of applications, such as sensors and catalysts.

Properties

IUPAC Name

(3R,4R)-4-aminooxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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